Electrophilic Bromination Positional Reactivity: C4 Is Kinetically Deactivated by ≥10-Fold Relative to C5
The C4 position of the indazole ring is essentially unreactive toward electrophilic bromination under conditions where C5, C3, and C7 undergo measurable reaction. Kinetic studies on molecular indazole in aqueous solution at 25°C established bimolecular rate coefficients (10⁻³ kºbi/dm³ mol⁻¹ s⁻¹) of 4.2 for position 5, 2.8 for position 3, and 0.4 for position 7; position 4 produced no detectable reaction product under these conditions [1]. This means the 4-bromo regioisomer cannot be synthesized by direct electrophilic bromination of 1H-indazole-3-carbaldehyde—the standard, economical route used for the 5-bromo and 7-bromo isomers—and instead requires alternative synthetic strategies such as de novo ring construction from a pre-brominated precursor or metalation/bromination sequences using directed ortho-metalation. The practical consequence is that 4-bromo-1H-indazole-3-carbaldehyde carries intrinsically higher synthetic cost and lower commercial availability than its 5-bromo or 7-bromo counterparts, making informed procurement decisions essential.
| Evidence Dimension | Bimolecular rate coefficient for electrophilic bromination by Br2 on indazole (aq., 25°C) |
|---|---|
| Target Compound Data | Position 4: not detected; rate coefficient effectively < 0.1 × 10⁻³ dm³ mol⁻¹ s⁻¹ (below detection limit) |
| Comparator Or Baseline | Position 5: 4.2 × 10⁻³ dm³ mol⁻¹ s⁻¹; Position 3: 2.8 × 10⁻³ dm³ mol⁻¹ s⁻¹; Position 7: 0.4 × 10⁻³ dm³ mol⁻¹ s⁻¹ |
| Quantified Difference | C4 reactivity is ≥42-fold lower than C5, ≥28-fold lower than C3, and ≥4-fold lower than C7 |
| Conditions | Molecular indazole in aqueous medium, Br2 as electrophile, 25°C; product analysis under conditions that detect C5, C3, and C7 bromination |
Why This Matters
Procurement teams must anticipate that the 4-bromo isomer cannot be sourced via the low-cost direct bromination routes used for C5- and C7-bromo isomers; it commands a higher price point and limited supplier base, and substitution with a cheaper regioisomer will lead to a different chemical entity with divergent reactivity in downstream reactions.
- [1] Boulton BE, Coller BAW. Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry. 1974;27:2343. Data: bimolecular rate coefficients (10⁻³ kºbi/dm³ mol⁻¹ s⁻¹): Position 5 = 4.2, Position 3 = 2.8, Position 7 = 0.4; Position 4 not observed. View Source
